4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid
CAS No.: 1261994-21-1
Cat. No.: VC11779220
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261994-21-1 |
|---|---|
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | 4-(4-ethoxycarbonylphenyl)-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C16H14O5/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(17)9-12/h3-9,17H,2H2,1H3,(H,18,19) |
| Standard InChI Key | XVWXNZAWYZCJKF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has a molecular formula of and a molecular weight of 286.28 g/mol. Its structure consists of a 2-hydroxybenzoic acid moiety (salicylic acid derivative) linked to a 4-ethoxycarbonylphenyl group at the 4-position (Figure 1). The ethoxycarbonyl (–COOEt) substituent introduces both electron-withdrawing and steric effects, influencing reactivity and intermolecular interactions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261994-21-1 | |
| Molecular Formula | ||
| Molecular Weight | 286.28 g/mol | |
| IUPAC Name | 4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid |
Synthesis and Manufacturing
Route Design and Optimization
The synthesis of 4-(4-ethoxycarbonylphenyl)-2-hydroxybenzoic acid likely involves multi-step functionalization of a salicylic acid precursor. A plausible route, inspired by methods for related ethoxycarbonyl-substituted aromatics , includes:
-
Esterification: Protection of the carboxylic acid group in salicylic acid via ethyl ester formation.
-
Friedel-Crafts Acylation: Introduction of the 4-ethoxycarbonylphenyl group using a suitable acylating agent.
-
Hydrolysis: Selective deprotection of the ethyl ester to regenerate the carboxylic acid functionality.
Table 2: Representative Reaction Conditions
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the phenyl ring requires directing groups or blocking strategies .
-
Steric Hindrance: The ethoxycarbonyl group may impede reaction kinetics, necessitating prolonged reaction times or elevated temperatures.
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit limited solubility in polar solvents (e.g., water) due to its aromatic and ethoxycarbonyl groups. Predicted solubility parameters:
-
Water: <0.1 mg/mL (25°C) – extrapolated from similar benzoic acid derivatives .
-
Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.
Stability studies are scarce, but the presence of electron-withdrawing groups suggests resistance to oxidative degradation under ambient conditions.
Thermal Properties
While melting and boiling points are unreported, thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset temperatures >200°C .
Applications and Research Directions
Pharmaceutical Intermediates
The ethoxycarbonyl group is a common pharmacophore in drug design. Though direct biological data for this compound are lacking, structurally related hydroxybenzoic acids exhibit anti-inflammatory and antioxidant activities . For example, 4-hydroxybenzoic acid derivatives modulate bacterial virulence factors , suggesting potential antimicrobial applications.
Materials Science
The planar aromatic system and hydrogen-bonding capacity make this compound a candidate for:
-
Coordination Polymers: As a ligand for metal-organic frameworks (MOFs) .
-
Polymer Additives: Enhancing thermal stability in polyesters or polyamides.
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| Handling | Use nitrile gloves, eye protection |
| Disposal | Incineration or approved waste facilities |
No acute toxicity data are available, but prudent laboratory practices are advised due to structural similarities to irritant benzoic acid derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume